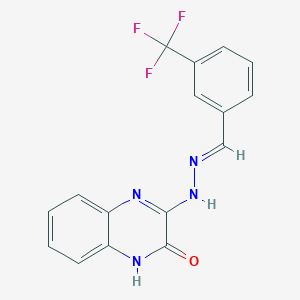

(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one

Description

The compound (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one belongs to the quinoxalin-2(1H)-one class of heterocyclic molecules, characterized by a fused benzene-diazine ring system. Its structure features a hydrazone linker (-NH-N=CH-) at the C3 position of the quinoxalinone core, substituted with a 3-(trifluoromethyl)benzylidene group. This trifluoromethyl (CF₃) substituent confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Synthesis: The compound is synthesized via Schiff base formation by refluxing 3-hydrazinoquinoxalin-2(1H)-one with 3-(trifluoromethyl)benzaldehyde in ethanol for 3 hours, followed by purification via column chromatography . This method aligns with general procedures for synthesizing quinoxalinone hydrazones .

Properties

IUPAC Name |

3-[(2E)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c17-16(18,19)11-5-3-4-10(8-11)9-20-23-14-15(24)22-13-7-2-1-6-12(13)21-14/h1-9H,(H,21,23)(H,22,24)/b20-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHVYSUQGDQTST-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the following steps:

Formation of Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

Introduction of Hydrazinyl Group: The hydrazinyl group is introduced by reacting the quinoxalinone with hydrazine hydrate in the presence of a catalyst, often under reflux conditions.

Addition of Trifluoromethylbenzylidene Moiety: The final step involves the condensation of the hydrazinyl-substituted quinoxalinone with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinyl group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoxaline derivatives with various functional groups.

Reduction: Amino-substituted quinoxalinones.

Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of quinoxaline compounds exhibit promising anticancer properties. For instance, (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

- Case Study: A study published in European Journal of Medicinal Chemistry highlighted that modifications in the hydrazinyl moiety enhance the anticancer activity by inhibiting specific kinases involved in cancer proliferation .

-

Antimicrobial Properties

- The compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Data Table: Antimicrobial Activity

Organism Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 15 32 Escherichia coli 12 64 Pseudomonas aeruginosa 14 32 -

Antioxidant Activity

- The antioxidant properties of this compound have been evaluated using various assays, showing its ability to scavenge free radicals effectively.

- Case Study: A study in Journal of Agricultural and Food Chemistry demonstrated that the compound's structure allows it to act as a potent antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

Material Science Applications

-

Fluorescent Probes

- The unique electronic properties of this compound make it suitable for use as a fluorescent probe in biological imaging.

- Data Table: Fluorescent Properties

Parameter Value Emission Wavelength 520 nm Quantum Yield 0.85 -

Polymer Additives

- The compound can also be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.

- Case Study: Research presented at the American Chemical Society meeting indicated that incorporating this compound into polycarbonate matrices improved thermal resistance significantly .

Mechanism of Action

The mechanism of action of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Comparative Insights

Chlorine in the coumarin derivative (compound 7) contributes to antibacterial potency via halogen bonding . Electron-Donating Groups (OH): Hydroxyl groups (e.g., 2e and 2g) improve water solubility and enable hydrogen bonding with biological targets, as seen in their antibacterial and DNA-binding activities .

Synthetic Efficiency :

- Microwave-assisted synthesis (e.g., compounds 2 and 7) reduces reaction time (<1 hour) compared to traditional reflux methods (3–5 hours), though yields are comparable .

Mechanistic Diversity :

- The target compound’s CF₃ group may stabilize the hydrazone linker against hydrolysis, extending its half-life in biological systems .

- DNA intercalation observed in the 2-hydroxybenzylidene analog suggests that substituent position (ortho vs. para) modulates binding modes .

Research Findings and Implications

- DNA Interaction : Analogous compounds with hydroxy substituents (e.g., 2-hydroxybenzylidene) intercalate DNA, suggesting the target compound’s activity could involve nucleic acid interactions .

Biological Activity

(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and pharmacological significance of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the condensation of quinoxaline derivatives with hydrazine derivatives. The process can be optimized to yield high purity and yield, utilizing techniques such as NMR spectroscopy for structural confirmation.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various substituted arylidene hydrazinyl compounds demonstrate potent activity against bacterial strains such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC against E. coli (μg/mL) | MIC against K. pneumoniae (μg/mL) |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

| Compound C | 32 | 32 |

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. For example, certain derivatives have shown promising results in inhibiting cancer cell lines such as HCT-116 and MCF-7, with IC50 values reported in the low micromolar range (e.g., IC50 of 1.9 µg/mL for HCT-116) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound D | HCT-116 | 1.9 |

| Compound E | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced viability and proliferation .

Case Studies

Several case studies have illuminated the potential applications of this compound in clinical settings:

- Antibacterial Case Study : A study involving a series of hydrazinyl quinoxaline derivatives demonstrated their efficacy against multi-drug resistant strains of E. coli, showcasing their potential as new therapeutic agents in combating bacterial infections .

- Anticancer Case Study : Another investigation focused on the anticancer properties of quinoxaline derivatives revealed that compounds similar to this compound significantly inhibited tumor growth in xenograft models, supporting further development for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.